physical properties of 1-(2-Chloroethoxy)-2-methoxybenzene
physical properties of 1-(2-Chloroethoxy)-2-methoxybenzene
Topic: Physical Properties and Characterization of 1-(2-Chloroethoxy)-2-methoxybenzene Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1]
Physicochemical Profiling, Synthesis, and Structural Characterization[1]
Executive Summary & Chemical Identity
1-(2-Chloroethoxy)-2-methoxybenzene (CAS: 53815-60-4) is a critical alkylating intermediate used primarily in the synthesis of the antihypertensive drug Carvedilol .[1][2][3] Often designated as "Impurity B" in Carvedilol pharmacopeial monographs, its control is essential due to its reactivity and potential genotoxic implications.
This guide provides a definitive reference for its physical properties, synthesis logic, and spectroscopic identification, serving as a grounding document for researchers optimizing alkylation reactions or validating analytical methods.[1]
| Attribute | Detail |
| IUPAC Name | 1-(2-Chloroethoxy)-2-methoxybenzene |
| Common Synonyms | 2-(2-Methoxyphenoxy)ethyl chloride; 2-Chloroethyl guaiacol ether |
| CAS Number | 53815-60-4 |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.64 g/mol |
| SMILES | COC1=CC=CC=C1OCCCl |
Physicochemical Properties
The following data aggregates experimental values and validated predictions. Note the low melting point, which often results in the compound appearing as a semi-solid or supercooled liquid at ambient temperatures in tropical lab environments.
Table 1: Physical Constants
| Property | Value | Context/Notes |
| Physical State | Solid (Low-melting) | Off-white to pale beige crystalline mass.[1] |
| Melting Point | 41–43 °C | Sharp transition; purity dependent. |
| Boiling Point | 251 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation (e.g., 139–140 °C at 0.05 mmHg) for purification.[1] |
| Density | 1.128 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| Flash Point | 91 °C | Combustible; requires standard organic solvent safety protocols. |
| LogP (Octanol/Water) | ~2.31 | Moderately lipophilic; indicates good membrane permeability and retention on C18 HPLC columns.[1] |
Solubility Profile
-
Soluble: Chloroform, Dichloromethane, Ethyl Acetate, Methanol, DMSO.[1]
-
Insoluble/Low Solubility: Water (approx. 60–140 mg/L).[1]
-
Implication: Reactions are best conducted in biphasic systems (with Phase Transfer Catalysis) or polar aprotic solvents (DMF) to maximize rate kinetics.[1]
Structural Characterization (Spectroscopy)
Accurate identification relies on distinguishing the ethylene linker protons and the methoxy singlet. The following assignments are derived from high-field NMR data.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃ (Deuterated Chloroform)[1]
-
Frequency: 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.85 – 7.05 | Multiplet (m) | 4H | Ar-H | Aromatic ring protons (Guaiacol core).[1] |
| 4.26 | Triplet (J = 6.3 Hz) | 2H | -O-CH ₂-CH₂- | Methylene adjacent to the phenoxy oxygen.[1] Deshielded by aromatic ring.[1] |
| 3.85 | Singlet (s) | 3H | -OCH ₃ | Methoxy group attached to the benzene ring.[1] |
| 3.81 | Triplet (J = 6.3 Hz) | 2H | -CH₂-CH ₂-Cl | Methylene adjacent to the chlorine atom.[1] |
Infrared Spectroscopy (FT-IR)[1]
-
1593, 1504 cm⁻¹: Aromatic C=C stretching (Characteristic of benzene ring).[1]
-
1254 cm⁻¹: Aryl alkyl ether C-O-C asymmetric stretch (Strong band).[1]
-
740-750 cm⁻¹: C-Cl stretching (fingerprint region confirmation).
Synthesis & Experimental Protocols
Objective: Selective alkylation of Guaiacol (2-methoxyphenol) while minimizing the formation of the "bis-impurity" (where one alkyl chain reacts with two guaiacol molecules).[1]
Mechanistic Pathway
The synthesis involves a Williamson ether synthesis. The phenolic oxygen of guaiacol is deprotonated to form a phenoxide ion, which then performs an S_N2 attack on the alkyl halide.
Figure 1: Reaction logic for the synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene. Note the competition between the desired mono-alkylation and potential dimerization.
Detailed Protocol: Selective Mono-Alkylation
This protocol prioritizes purity over raw yield by using excess alkylating agent to suppress dimer formation.[1]
Reagents:
-
Guaiacol (50 mmol, 6.2 g)[1]
-
1-Bromo-2-chloroethane (100 mmol, 8.4 mL) – 2.0 equivalents used to drive mono-substitution.[1]
-
Sodium Hydroxide (1.6 N aqueous solution)[1]
-
Solvent: Water (or biphasic Toluene/Water with TBAB catalyst).[1]
Procedure:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine Guaiacol and 1-Bromo-2-chloroethane.
-
Activation: Heat the mixture to 100 °C with vigorous stirring.
-
Base Addition: Slowly add the NaOH solution dropwise over 30 minutes.
-
Why? Slow addition maintains a low concentration of the highly reactive phenoxide ion, reducing the statistical probability of it reacting with an already-formed product molecule (which would lead to the dimer).
-
-
Reaction Monitoring: Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) or HPLC.[1][4]
-
Workup (Purification):
-
Extract with Chloroform or Dichloromethane (DCM) (3 x 50 mL).[1]
-
Critical Wash: Wash the organic layer with 10% NaOH (2 x 50 mL).[1]
-
Reasoning: This removes unreacted Guaiacol (which forms a water-soluble sodium salt), leaving the neutral ether product in the organic phase.[1]
-
Wash with water and saturated brine.[1]
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Final Polish: If the product is an oil, induce crystallization by chilling to 4 °C or perform high-vacuum distillation (bp ~140°C @ 0.05 mmHg) to obtain the solid.[1]
Handling, Stability, and Safety (GHS)
This compound is an alkylating agent and should be treated as a potential mutagen.[1]
-
Hazard Statements:
-
Storage:
-
Temperature: Refrigerator (2–8 °C).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the ether linkage over long periods.
-
Hygroscopicity: Protect from moisture; hydrolysis of the alkyl chloride can occur slowly in wet conditions.
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4143839, 1-(2-Chloroethoxy)-2-methoxybenzene. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Carvedilol Impurity Standard: 1-(2-Chloroethoxy)-2-methoxybenzene.[1][2][7] Retrieved from [Link][1][8]
-
Connect Journals. (2011). Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol. Retrieved from [Link]
Sources
- 1. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE | 53815-60-4 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. connectjournals.com [connectjournals.com]
